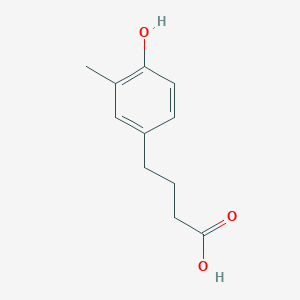
4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine is a chemical compound with the molecular formula C9H11BrFN2. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The reduction of the isoquinoline ring to form the tetrahydroisoquinoline can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the tetrahydroisoquinoline ring to form fully saturated isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the isoquinoline ring.
科学的研究の応用
4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and neurological disorders.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving isoquinoline alkaloids.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
類似化合物との比較
Similar Compounds
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-Fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine: Lacks the bromine atom, which can influence its chemical properties and interactions.
4-Bromo-7-fluoroquinoline: Contains a quinoline ring instead of a tetrahydroisoquinoline ring, leading to different chemical and biological properties.
Uniqueness
The presence of both bromine and fluorine atoms in 4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific research applications .
特性
分子式 |
C9H10BrFN2 |
|---|---|
分子量 |
245.09 g/mol |
IUPAC名 |
4-bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine |
InChI |
InChI=1S/C9H10BrFN2/c10-7-4-13-3-6-5(7)1-2-8(11)9(6)12/h3-4,8-9H,1-2,12H2 |
InChIキー |
PCJRTWIKDIDVDD-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=NC=C2C(C1F)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


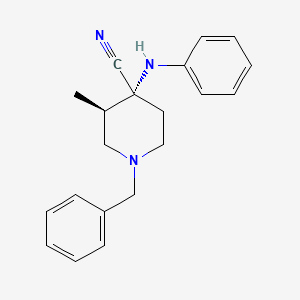

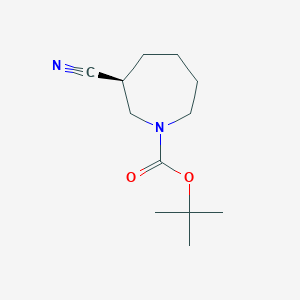
![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
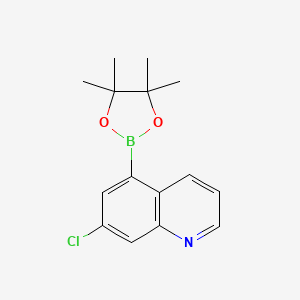
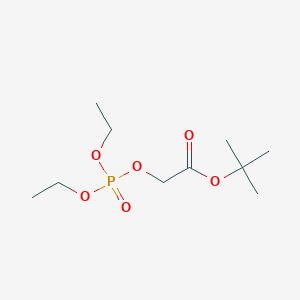
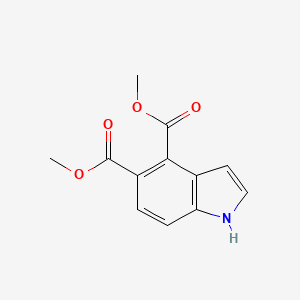
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
![2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
![3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)
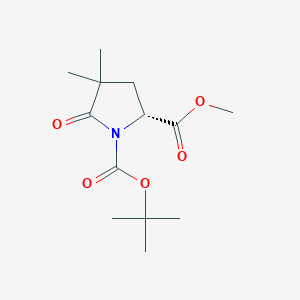
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
